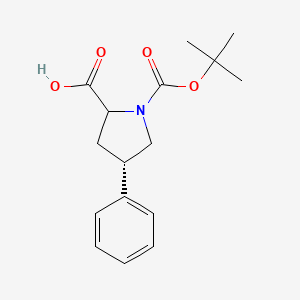
alpha-(3,4,5,6-Tetrahydrophthalimido)-glutarimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(3,4,5,6-Tetrahydrophthalimido)-glutarimide is a compound belonging to the class of organic compounds known as isoindolones. These are aromatic polycyclic compounds that contain an isoindole bearing a ketone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of alpha-(3,4,5,6-Tetrahydrophthalimido)-glutarimide typically involves the reaction of 3,4,5,6-tetrahydrophthalic anhydride with ammonia. One method includes heating 3,4,5,6-tetrahydrophthalic anhydride with urea at a temperature of 155° to 160°C and recrystallizing the obtained reaction product from benzene . Another method involves reacting 3,4,5,6-tetrahydrophthalic anhydride with aqueous ammonia at a temperature of 110° to 160°C .
Industrial Production Methods
For industrial production, a commercially advantageous process involves reacting crude 3,4,5,6-tetrahydrophthalic anhydride with an alcohol to convert carboxylic anhydrides into their monoesters, followed by the addition of ammonia to convert the anhydride into 3,4,5,6-tetrahydrophthalimide .
Chemical Reactions Analysis
Types of Reactions
Alpha-(3,4,5,6-Tetrahydrophthalimido)-glutarimide undergoes various types of chemical reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen in the presence of a catalyst for reduction reactions, and various oxidizing agents for oxidation reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of 3-nitrocinnamic esters with hydrogen in the presence of a catalyst can yield 3-aminocinnamic esters, which can then be condensed with 3,4,5,6-tetrahydrophthalic anhydride to form this compound derivatives .
Scientific Research Applications
Alpha-(3,4,5,6-Tetrahydrophthalimido)-glutarimide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is explored for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of insecticides, herbicides, and other agricultural chemicals.
Mechanism of Action
The mechanism of action of alpha-(3,4,5,6-Tetrahydrophthalimido)-glutarimide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to alpha-(3,4,5,6-Tetrahydrophthalimido)-glutarimide include:
- 3,4,5,6-Tetrahydrophthalimide
- 3-(3,4,5,6-Tetrahydrophthalimido)cinnamic esters
- 3,4,5,6-Tetrahydrophthalic anhydride
Uniqueness
This compound is unique due to its specific structure and the range of applications it offers. Its ability to undergo various chemical reactions and form different derivatives makes it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
62723-89-1 |
|---|---|
Molecular Formula |
C13H14N2O4 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4,5,6,7-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C13H14N2O4/c16-10-6-5-9(11(17)14-10)15-12(18)7-3-1-2-4-8(7)13(15)19/h9H,1-6H2,(H,14,16,17) |
InChI Key |
OBOWFRMYGGCYGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



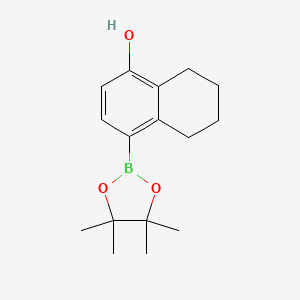
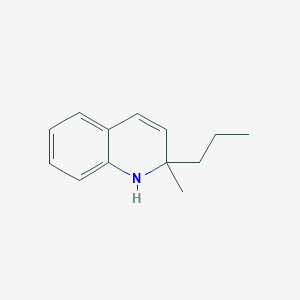

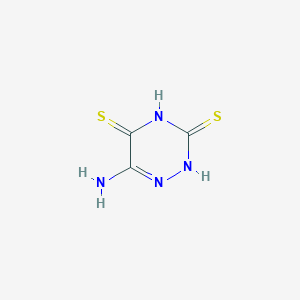
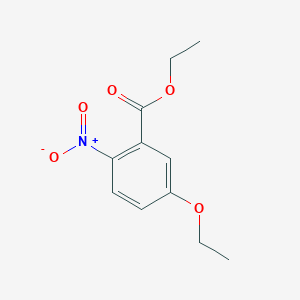
![3-Benzylbenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13979660.png)
![1H-Azeto[1,2-A]pyrano[3,4-C]pyrrole](/img/structure/B13979669.png)
![(r)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13979680.png)


![4-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide](/img/structure/B13979710.png)
